molecular formula C17H16N2O3S B2776916 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421507-14-3

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2776916
M. Wt: 328.39
InChI Key: AMXRQYIVCMKKFQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including neuropathic pain, epilepsy, and hypertension.

Scientific Research Applications

Species-related Inhibition of Enzymes

Isoxazol derivatives, including compounds structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide, have been evaluated for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. This enzyme plays a significant role in the proliferation of immune cells, making these compounds of interest as immunosuppressive agents. The inhibition of this enzyme could provide a plausible explanation for the observed effects of these compounds in various cellular and animal models, particularly in the context of transplantation and autoimmune diseases (Knecht & Löffler, 1998).

Antimicrobial Activity

Research has explored the antimicrobial potential of compounds structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide. For example, studies on N-alkoxyphenylhydroxynaphthalenecarboxamides have demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in addressing tuberculosis and other mycobacterial infections. The structural features of these compounds, particularly the presence of the isoxazole ring, contribute to their antimicrobial efficacy, offering a promising avenue for the development of new antimicrobial agents (Goněc et al., 2016).

Synthesis and Catalysis

The synthesis of heteroaryl compounds, such as furans and thiophenes, in aqueous media using bimetallic composite catalysts that include isoxazole derivatives, has been reported. These catalysts facilitate Suzuki reactions, indicating the role of isoxazole compounds in enhancing the efficiency of synthetic processes for creating complex organic molecules. This application is particularly relevant in the synthesis of compounds with potential pharmaceutical applications, demonstrating the versatility of isoxazole derivatives in organic chemistry (Bumagin et al., 2019).

Antidepressant Activity

Compounds incorporating the thiophene and isoxazole rings have been evaluated for their antidepressant activity. Specifically, derivatives such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have shown promising results in preclinical models, reducing immobility time in tests commonly used to assess antidepressant properties. These findings suggest the potential therapeutic utility of isoxazole derivatives in treating depression, highlighting the importance of structural features such as the thiophene and isoxazole rings in modulating biological activity (Mathew et al., 2014).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-14(16-7-4-10-23-16)8-9-18-17(21)13-11-15(22-19-13)12-5-2-1-3-6-12/h1-7,10-11,14,20H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXRQYIVCMKKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide

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